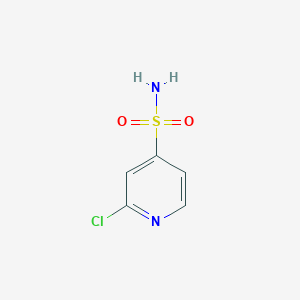

2-Chloropyridine-4-sulfonamide

説明

Overview of Pyridine (B92270) Sulfonamide Chemistry in Drug Discovery

Pyridine sulfonamides represent a significant class of heterocyclic compounds with a wide array of biological activities. The incorporation of a sulfonamide moiety (-SO2NH-) into a pyridine ring creates a scaffold with the potential for diverse pharmacological applications. eurjchem.com Researchers have explored various synthetic methods to create novel pyridine-based sulfonamide derivatives, often by reacting a substituted pyridine, such as one containing an amine group, with a sulfonyl chloride. eurjchem.com

The resulting compounds have been investigated for a range of therapeutic effects, including as antibacterial, antidiabetic, and anticancer agents. eurjchem.comnih.gov The versatility of the pyridine sulfonamide scaffold allows for structural modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For instance, the nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, which can significantly improve the binding affinity of a drug candidate. nih.gov

Historical Context of Sulfonamide Compounds in Medicinal Chemistry

The journey of sulfonamide compounds in medicine began in the early 20th century, marking a pivotal moment in the fight against bacterial infections. wikipedia.org In 1932, the German chemist Gerhard Domagk discovered that a red dye called Prontosil possessed remarkable antibacterial properties against streptococcal infections in mice. huvepharma.combritannica.com This discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, heralded the era of sulfa drugs. sciencehistory.orgnih.gov

It was later found that Prontosil was a prodrug, meaning it was converted within the body to its active form, sulfanilamide. openaccesspub.orgwikipedia.org This revelation led to a surge in the development of numerous sulfonamide derivatives. huvepharma.com Before the widespread availability of penicillin, sulfa drugs were the primary and most effective broad-spectrum antibiotics, saving countless lives during World War II. wikipedia.orghuvepharma.com The success of these early sulfonamides laid the groundwork for the modern field of antimicrobial chemotherapy and established the sulfonamide group as a key pharmacophore in drug design. wikipedia.org

Significance of Pyridine Scaffolds in Bioactive Molecules

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry. rsc.orgrsc.org As an isostere of benzene (B151609), where one CH group is replaced by a nitrogen atom, pyridine offers unique electronic properties that can be advantageous in drug design. nih.govrsc.org The nitrogen atom imparts polarity and the ability to act as a hydrogen bond acceptor, which can lead to improved interactions with biological targets and enhanced pharmacokinetic profiles. nih.govpharmablock.com

The pyridine scaffold is present in over 7000 existing drug molecules, highlighting its broad utility. rsc.orgrsc.org Its structural versatility allows for the development of drugs targeting a wide range of diseases. nih.govtandfonline.com Pyridine-containing drugs have found applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents, among others. nih.govnih.gov The ability to modify the pyridine ring at various positions enables chemists to fine-tune the biological activity and properties of a molecule, making it a cornerstone in the development of new therapeutics. scispace.comnih.govsciencepublishinggroup.com

Defining the Research Scope for 2-Chloropyridine-4-sulfonamide

Research on this compound focuses on its synthesis and potential as a key intermediate in the creation of more complex, biologically active molecules. nih.govbiosynth.combldpharm.com The presence of the reactive chloro group and the versatile sulfonamide moiety allows for a variety of chemical transformations. patsnap.com

Studies have explored its use in the synthesis of novel compounds with potential applications in areas such as antimalarial and anticancer research. nih.govmdpi.com For example, it has been used as a starting material to create a series of heterocyclic sulfonyl-carboximidamides, which were then screened for their tuberculostatic, antibacterial, and anticancer activities. nih.gov The primary research interest in this compound lies in its role as a foundational scaffold for the development of new therapeutic agents.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C5H5ClN2O2S | nih.govchemicalbook.com |

| Molecular Weight | 192.62 g/mol | nih.govchemicalbook.com |

| CAS Number | 1182767-38-9 | chemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

2-chloropyridine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMULZMJXHFXUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182767-38-9 | |

| Record name | 2-chloropyridine-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloropyridine 4 Sulfonamide and Its Derivatives

General Synthetic Routes to Sulfonamides

A variety of strategies have been developed to construct the sulfonamide functional group, starting from diverse sulfur-containing precursors.

The most conventional and widely employed method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. acs.org This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. arkat-usa.org

The choice of base and solvent can influence the reaction's efficiency. While pyridine is a common choice, other organic bases like triethylamine are also effective. lookchem.com In some cases, nucleophilic additives such as 4-dimethylaminopyridine (B28879) (DMAP) are used to catalyze the reaction, particularly with less reactive amines, by forming a more reactive sulfonyl-DMAP intermediate. d-nb.info

Table 1: Examples of Conditions for Sulfonylation of Amines

| Amine Substrate | Sulfonyl Chloride | Base/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline (B41778) | Benzenesulfonyl chloride | Pyridine | - | 100 | lookchem.com |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100 | lookchem.com |

| Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | THF | 86 | lookchem.com |

| Aniline | Benzenesulfonyl chloride | Diethyl ether | 0 °C | 85 | lookchem.com |

| Various amines | p-Toluenesulfonyl chloride | - | Microwave (solvent-free) | Excellent | d-nb.info |

To circumvent the need to handle or store potentially unstable sulfonyl chlorides, methods starting from more stable precursors like thiols and sulfonic acids have been developed.

From Thiols: Thiols can be converted to sulfonamides in a one-pot reaction. This process involves the in situ generation of a sulfonyl chloride intermediate through oxidative chlorination. A common reagent system for this transformation is a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). acs.org The generated sulfonyl chloride is not isolated but is immediately reacted with an amine present in the reaction mixture to yield the final sulfonamide. acs.org This method is advantageous due to its speed, high yields, and use of readily available reagents. acs.org Other oxidizing systems, such as trichloroisocyanuric acid (TCCA), can also be employed for this conversion.

From Sulfonic Acids: Direct conversion of sulfonic acids or their salts into sulfonamides provides another efficient route that avoids the isolation of sulfonyl chlorides. d-nb.infoacs.org One such method employs 2,4,6-trichloro- lookchem.comd-nb.infoCurrent time information in Bangalore, IN.-triazine (TCT) as an activating agent under microwave irradiation, which significantly reduces reaction times and improves yields. d-nb.info Another approach uses triphenylphosphine (B44618) ditriflate to directly couple sulfonic acid salts with amines. acs.org

Oxidative strategies offer alternative pathways for forming the S-N bond. A prominent method is the oxidative coupling of thiols and amines. This approach streamlines the synthesis by forming the sulfonamide in a single step from readily available starting materials, thereby reducing waste. acs.org Various oxidizing agents, including iodine in combination with tert-butyl hydroperoxide (I₂/tBuOOH) and hypervalent iodine reagents, have been successfully used to mediate this transformation. acs.org

Another innovative oxidative method involves the cleavage of the S-N bond in N-hydroxy sulfonamides, promoted by an iodine-tert-butyl hydroperoxide (TBHP) system, to generate a variety of aryl sulfonamides. acs.org

Modern synthetic chemistry has seen the emergence of both metal-catalyzed and metal-free approaches to sulfonamide synthesis, often providing milder and more efficient reaction conditions.

Metal-Catalyzed Synthesis: Various transition metals have been found to effectively catalyze sulfonylation reactions. Indium metal, for instance, is an air-stable and non-toxic catalyst that promotes the efficient synthesis of sulfonamides from sulfonyl chlorides and amines, including less nucleophilic and sterically hindered anilines, often at room temperature and without the need for a strong base. acs.org Other metals, such as copper and palladium, have also been utilized to catalyze the formation of sulfonamides from various starting materials, including arylboronic acids and activated arenes. acs.org A recently developed Sandmeyer-type reaction uses a copper catalyst and a stable sulfur dioxide surrogate (DABSO) to convert anilines into sulfonyl chlorides, which can then be directly converted to sulfonamides. nih.govorganic-chemistry.org

Metal-Free Synthesis: Driven by green chemistry principles, several metal-free synthetic protocols have been established. These methods often rely on environmentally benign reagents and mild conditions. For example, a sustainable method for synthesizing sulfonylureas (a class of sulfonamide derivatives) involves the direct reaction of sulfonamides with amides using iodobenzene (B50100) diacetate (PIDA) in a green solvent. acs.org Other metal-free systems, such as those employing iodine-TBHP or phenyl trimethyl ammonium (B1175870) tribromide (PTAB), have been reported for the oxidative synthesis of sulfonamides. acs.org

Specific Synthesis of 2-Chloropyridine-4-sulfonamide

The synthesis of the title compound, this compound, logically follows the well-established principles of sulfonamide formation, primarily through the reaction of its corresponding sulfonyl chloride precursor.

The most direct route to this compound is the reaction of 2-chloropyridine-4-sulfonyl chloride with an ammonia (B1221849) source. This is a classic nucleophilic substitution reaction where ammonia acts as the nucleophile, attacking the sulfonyl chloride to form the primary sulfonamide and liberating HCl, which is neutralized by excess ammonia or an added base. acs.org

The key intermediate, 2-chloropyridine-4-sulfonyl chloride , is not commonly available commercially but can be synthesized via several routes. One established method is through a Sandmeyer-type reaction starting from 4-amino-2-chloropyridine. acs.orgchemicalbook.com In this process, the amino group is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. acs.orgresearchgate.net Another approach involves the chlorination and sulfonation of pyridine derivatives. For example, a patented process describes the preparation of 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid using reagents like phosphorus pentachloride and phosphorus oxychloride, followed by amination to give the corresponding sulfonamide. thieme-connect.comgoogle.com A similar strategy starting from a 4-sulfonic acid pyridine precursor would yield the desired 2-chloropyridine-4-sulfonyl chloride.

Table 2: Potential Synthesis of 2-Chloropyridine-4-sulfonyl Chloride

| Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 4-Amino-2-chloropyridine | NaNO₂, HCl, SO₂, CuCl | 2-Chloropyridine-4-sulfonyl chloride | acs.orgchemicalbook.comresearchgate.net |

| 4-Hydroxypyridine-3-sulfonic acid | PCl₅, POCl₃ | 4-Chloropyridine-3-sulfonyl chloride | thieme-connect.comgoogle.com |

| 3-Amino-2-chloropyridine | NaNO₂, HCl, SO₂, CuCl₂, H₂O | 2-Chloropyridine-3-sulfonyl chloride | acs.org |

Once the 2-chloropyridine-4-sulfonyl chloride is obtained, its conversion to this compound is achieved by treating it with aqueous ammonia, typically at low temperatures to control the reaction's exothermicity. thieme-connect.com

Compound Reference Table

Alternative Chlorination and Sulfonamidation Routes to Pyridine Sulfonamides

Traditional synthesis of aryl sulfonyl chlorides often involves direct chlorosulfonylation, a process that can be hazardous and is not always effective for electron-deficient rings like pyridine. rsc.org Consequently, several alternative routes have been established to access pyridine sulfonamides.

One prominent alternative involves the oxidative chlorination of thiols . This two-stage process begins with the conversion of a thiol derivative into the corresponding sulfonyl chloride intermediate. ekb.eg This intermediate is then reacted with an amine, using a base such as pyridine, to yield the final sulfonamide. ekb.eg Reagent systems like N-Chlorosuccinimide (NCS) combined with tert-butylammonium (B1230491) chloride in water have been developed for the one-pot synthesis of sulfonyl chlorides from thiols, which are then converted in situ to the sulfonamide. ekb.eg Another approach uses a combination of hydrogen peroxide and thionyl chloride for the direct oxidative chlorination of thiols. ekb.eg

The Meerwein procedure offers another pathway, converting an aniline to a sulfonyl chloride. rsc.org This is achieved through diazotization of the aryl amine with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with sulfur dioxide in the presence of a copper catalyst. rsc.org

Palladium-catalyzed one-pot syntheses have emerged as an efficient method to produce sulfonamides from aryl halides. rsc.org This process likely proceeds through a sulfinate intermediate, which is then converted to a sulfonyl halide before reacting with an amine. rsc.org

Electrochemical methods provide a modern, sustainable approach. Anodic oxidation can couple thiols and amines directly to form sulfonamides. acs.orgcardiff.ac.uk Kinetic studies suggest that the thiol is first oxidized to a disulfide, which then reacts with an aminium radical intermediate to form a sulfenamide. acs.orgcardiff.ac.uk Subsequent oxidation steps yield the final sulfonamide. acs.orgcardiff.ac.uk For less reactive heteroarylamines, such as 4-aminopyridine, the addition of pyridine as an electron-mediator can facilitate the reaction. acs.orgcardiff.ac.uk

Finally, metalated pyridines can be reacted with sulfuryl chloride (SO₂Cl₂) to generate the corresponding sulfonyl chloride. sorbonne-universite.fr For instance, treating a lithiated bromopyridine with SO₂Cl₂ followed by amidation provides a scalable route to pyridine sulfonamides. sorbonne-universite.fr

Table 1: Summary of Alternative Sulfonamidation Routes This table is interactive. You can sort and filter the data.

| Method | Starting Material | Key Reagents | Intermediate | Description | Reference(s) |

|---|---|---|---|---|---|

| Oxidative Chlorination | Thiol | H₂O₂/SOCl₂, NCS | Sulfonyl Chloride | Thiol is oxidized and chlorinated to a sulfonyl chloride, which is then reacted with an amine. | ekb.eg |

| Meerwein Procedure | Aniline | NaNO₂, HCl, SO₂, Cu catalyst | Diazonium Salt, Sulfonyl Chloride | Aniline is converted to a diazonium salt, which then reacts with SO₂ to form a sulfonyl chloride. | rsc.org |

| Palladium-Catalyzed Coupling | Aryl Halide | Pd catalyst, K₂S₂O₅, NaHCO₂ | Sulfinate | A one-pot conversion of aryl halides to sulfonamides, proceeding through a sulfinate intermediate. | rsc.org |

| Electrochemical Synthesis | Thiol, Amine | Electron-mediator (e.g., pyridine) | Disulfide, Sulfenamide | Direct anodic coupling of thiols and amines to form sulfonamides. | acs.orgcardiff.ac.uk |

| Metathesis | Halopyridine | Organometallic reagents (e.g., i-PrMgCl·LiCl), SO₂Cl₂ | Sulfonyl Chloride | Halogen-metal exchange followed by reaction with sulfuryl chloride and subsequent amidation. | sorbonne-universite.fr |

Synthesis of Key Derivatives for Structure-Activity Relationship Studies

To explore the biological potential and establish structure-activity relationships (SAR), the this compound scaffold is systematically modified. These modifications typically target the sulfonamide nitrogen or the pyridine ring itself.

The primary sulfonamide group (-SO₂NH₂) is a key site for derivatization. N-substituted sulfonamides are commonly prepared by reacting the parent sulfonyl chloride with primary or secondary amines. mdpi.com For example, 2-chloropyridine-3-sulfonyl chloride can be treated with various primary anilines in the presence of triethylamine to produce a range of N-aryl-2-chloropyridinesulfonamides. mdpi.com This strategy allows for the introduction of diverse functional groups to probe interactions with biological targets. mdpi.commdpi.com In some cases, to avoid potential side reactions like alkylation at other sites, secondary amines are specifically chosen to prepare the desired sulfonamides, ensuring a strictly defined structure. mdpi.com

The pyridine ring offers multiple positions for modification to tune the electronic and steric properties of the molecule. The chlorine atom at the 2-position of this compound is a versatile handle for introducing new substituents via nucleophilic aromatic substitution. nih.gov This susceptibility to substitution allows for the creation of a wide array of derivatives from a single starting compound. nih.gov

For instance, the chlorine can be displaced by various nucleophiles. One notable transformation is the reaction with sodium azide (B81097) to form an azidopyridine intermediate, which is a key precursor for further functionalization, such as in click chemistry. mdpi.comnih.gov Additionally, cross-coupling reactions, like the Suzuki coupling, can be employed to attach different aryl or heteroaryl groups to the pyridine core, significantly expanding the chemical space for SAR studies. nih.gov The synthesis of bromo-substituted pyridine sulfonamides also provides versatile intermediates for further modifications through such coupling reactions. sorbonne-universite.fr

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a powerful tool for synthesizing complex molecules from simpler building blocks under mild conditions. mdpi.comnih.gov In the context of pyridine sulfonamides, this approach is often used to append "tail" fragments to the core structure. nih.govmdpi.comnih.gov

A common strategy involves converting a chloropyridine sulfonamide, such as 4-chloropyridine-3-sulfonamide, into the corresponding 4-azidopyridine-3-sulfonamide. mdpi.comnih.gov This azide intermediate can then be reacted with a variety of terminal alkynes using a copper(I) catalyst to generate a library of 1,2,3-triazole-containing derivatives. mdpi.comnih.gov This method allows for the systematic variation of substituents at a specific position, which is invaluable for SAR studies. nih.govmdpi.comnih.gov Despite the advantages, challenges can arise, such as the formation of stable, sparingly soluble copper complexes with the pyridine ring, which can complicate product isolation and reduce yields. mdpi.com

Table 2: Examples of Derivative Synthesis for SAR Studies This table is interactive. You can sort and filter the data.

| Section | Modification Type | Reaction | Key Reagents | Resulting Structure | Purpose | Reference(s) |

|---|---|---|---|---|---|---|

| 2.3.1 | Sulfonamide N-Substitution | Reaction with amines | Primary/secondary amines, triethylamine | N-Aryl or N-Alkyl Sulfonamides | Introduce substituents on the sulfonamide nitrogen. | mdpi.commdpi.com |

| 2.3.2 | Pyridine Ring Modification | Nucleophilic Aromatic Substitution | Sodium azide (NaN₃) | Azidopyridine | Introduce a reactive handle for further chemistry. | mdpi.comnih.gov |

| 2.3.2 | Pyridine Ring Modification | Suzuki Coupling | Boronic acids, Pd catalyst | Biaryl Pyridines | Attach diverse aryl groups to the pyridine ring. | nih.gov |

| 2.3.3 | Click Chemistry | CuAAC | 4-Azidopyridine-3-sulfonamide, terminal alkynes, Cu(I) catalyst | 1,2,3-Triazole Derivatives | Append diverse "tail" fragments to the core scaffold. | nih.govmdpi.comnih.gov |

Pharmacological and Biological Activity Investigations of 2 Chloropyridine 4 Sulfonamide

Enzyme Inhibition Studies

Other Relevant Enzyme Targets

Topoisomerase II Inhibition

Derivatives of sulfonamides have been investigated for their potential to inhibit Topoisomerase II, a crucial enzyme in DNA replication and transcription. For instance, a study on acridine/sulfonamide hybrids identified compounds with significant Topo-II inhibitory activity. One such compound, 7c, demonstrated a noteworthy IC50 value of 7.33 µM. mdpi.com Another study focused on de novo designed biphenyl-based inhibitors targeting an allosteric site on DNA gyrase (a bacterial Type II topoisomerase) reported compounds with IC50 values in the low micromolar range. nih.gov These findings suggest that the sulfonamide scaffold can be a valuable component in the design of Topoisomerase II inhibitors.

Table 1: Topoisomerase II Inhibitory Activity of Representative Sulfonamide Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| Acridine/sulfonamide hybrid 7c | Topoisomerase II | 7.33 mdpi.com |

| Biphenyl-based inhibitor 6 | DNA Gyrase | 12 nih.gov |

This table presents data for structurally related sulfonamide derivatives, not 2-Chloropyridine-4-sulfonamide itself.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in anti-angiogenic therapies. The inhibitory potential of pyridine-derived compounds against VEGFR-2 has been explored in several studies. For example, a series of novel pyridine (B92270) derivatives were synthesized and evaluated for their anticancer activities, with some compounds showing potent VEGFR-2 inhibition. Compound 10 from this series exhibited an IC50 value of 0.12 µM, which was nearly equipotent to the standard drug sorafenib (B1663141) (IC50 = 0.10 µM). nih.gov Other compounds, 8 and 9, also showed very good activity with an IC50 of 0.13 µM. nih.gov Another study on sulfonamide derivatives as VEGFR-2 inhibitors reported a compound (compound 1) with an IC50 value of 23.1 ± 0.75 nM. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Representative Pyridine and Sulfonamide Derivatives

| Compound | IC50 |

|---|---|

| Pyridine derivative 10 | 0.12 µM nih.gov |

| Pyridine derivative 8 | 0.13 µM nih.gov |

| Pyridine derivative 9 | 0.13 µM nih.gov |

| Sulfonamide derivative 1 | 23.1 ± 0.75 nM nih.gov |

This table presents data for structurally related pyridine and sulfonamide derivatives, not this compound itself.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. Research into new AChE inhibitors has included sulfonamide derivatives. For instance, a study on novel carbamates reported compounds with selective inhibitory activity against butyrylcholinesterase (BChE), a related enzyme, with IC50 values as low as 0.12 ± 0.09 μM. researchgate.net Another investigation of benzo[d]isothiazol-3(2H)-one based dual inhibitors identified a compound (compound 49) with potent AChE inhibitory activity (IC50 = 0.29 μM). nih.gov

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Representative Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| Carbamate 1 | BChE | 0.12 ± 0.09 researchgate.net |

| Carbamate 7 | BChE | 0.38 ± 0.01 researchgate.net |

This table presents data for structurally related derivatives, not this compound itself.

Falcipain-2 Inhibition

Falcipain-2, a cysteine protease of Plasmodium falciparum, is a promising target for antimalarial drugs. Sulfonamide-based compounds have been investigated for their potential to inhibit this enzyme. A study on pyrimidine-tethered spirochromane-based sulfonamide derivatives revealed compounds with potent inhibitory activity against Falcipain-2. Specifically, compounds SZ14 and SZ9 inhibited PfFP-2 with IC50 values of 4.1 µM and 5.4 µM, respectively. nih.gov Another study identified naphthoquinone-based inhibitors of Falcipain-2, with compound HTS08262 showing an IC50 of 14.7 µM. researchgate.net

Table 4: Falcipain-2 Inhibitory Activity of Representative Sulfonamide and Naphthoquinone Derivatives

| Compound | IC50 (µM) |

|---|---|

| Sulfonamide derivative SZ14 | 4.1 nih.gov |

| Sulfonamide derivative SZ9 | 5.4 nih.gov |

| Naphthoquinone derivative HTS08262 | 14.7 researchgate.net |

This table presents data for structurally related sulfonamide and other derivatives, not this compound itself.

Antimicrobial Activities

Antibacterial Efficacy

The sulfonamide functional group is a well-known pharmacophore in antibacterial agents. nih.gov Various studies have demonstrated the antibacterial potential of sulfonamide derivatives against a range of bacterial strains. For instance, a study on novel sulfonamide derivatives reported MIC values between 64 and 512 µg/ml against clinical isolates of Staphylococcus aureus. jocpr.com Another study on benzamide (B126) and sulfonamide derivatives derived from 2-amino-5-bromo/nitropyridine showed promising activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.22 to 1.49 μM. researchgate.net Furthermore, certain pyridine-based sulfa drugs have shown promising activity against Shigella flexneri, Klebsiella pneumoniae, and Streptococcus pyogenes, with MIC values of 8 µg/mL.

Table 5: Antibacterial Efficacy of Representative Sulfonamide and Pyridine Derivatives

| Compound/Derivative | Bacterial Strain(s) | MIC |

|---|---|---|

| Novel sulfonamide derivatives | Staphylococcus aureus | 64 - 512 µg/ml jocpr.com |

| Sulfonamide from 2-amino-5-bromo/nitropyridine | Gram-positive and Gram-negative bacteria | 0.22 - 1.49 µM researchgate.net |

This table presents data for structurally related sulfonamide and pyridine derivatives, not this compound itself.

Antifungal Efficacy

The antifungal properties of sulfonamide derivatives have also been a subject of investigation. A study evaluating thienopyrimidine-sulfonamide hybrids reported varying degrees of antifungal activity. For instance, a cyclohexathienopyrimidine–sulfadiazine hybrid (4ii) exhibited antifungal activity against Candida albicans and Candida parapsilosis with MIC values of 62.5 µg/mL and 125 µg/mL, respectively. mdpi.com Another compound in the same study, a thienopyrimidine–sulfamethoxazole hybrid (8iii), showed even better activity against the same fungal strains with MIC values of 31.25 µg/mL and 62.5 µg/mL, respectively. mdpi.com

Table 6: Antifungal Efficacy of Representative Thienopyrimidine-Sulfonamide Hybrids

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Cyclohexathienopyrimidine–sulfadiazine hybrid (4ii) | Candida albicans | 62.5 mdpi.com |

| Candida parapsilosis | 125 mdpi.com | |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | Candida albicans | 31.25 mdpi.com |

This table presents data for structurally related thienopyrimidine-sulfonamide hybrids, not this compound itself.

Antimalarial Efficacy

The sulfonamide functional group is a well-established pharmacophore in the development of antimalarial agents, famously represented by drugs such as sulfadoxine. mdpi.comniscpr.res.innih.gov Sulfonamides are often used in combination therapies to combat drug-resistant strains of malaria parasites. nih.govnih.govcmaj.ca Specifically, combinations like sulfadoxine-pyrimethamine (B1208122) have been a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria, the most lethal species affecting humans. nih.govnih.gov

Research into novel antimalarial drugs continues to leverage the sulfonamide moiety attached to various heterocyclic rings, including pyridine. mdpi.comnih.gov The aim of these investigations is to develop new compounds effective against multi-drug resistant parasites. nih.gov For instance, a series of novel mdpi.comnih.govrsc.orgtriazolo[4,3-a]pyridines bearing a sulfonamide fragment were designed and synthesized with the goal of inhibiting falcipain-2, an essential cysteine protease for the malaria parasite P. falciparum. mdpi.comnih.gov In vitro evaluations of these synthesized compounds against P. falciparum have identified derivatives with significant antimalarial activity, demonstrating inhibitory concentrations (IC50) in the low micromolar range. nih.gov While direct efficacy studies on this compound were not detailed in the reviewed literature, its structural components—a pyridine ring and a sulfonamide group—are central to many active antimalarial research programs. mdpi.comnih.gov The development of new sulfonamide-based derivatives remains a key strategy to broaden the structural diversity of antimalarial candidates and address the challenge of resistance. niscpr.res.innih.gov

Tuberculostatic Activity

The pyridine core is a structural motif present in various compounds investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Research has explored different pyridine derivatives, such as 2,6-disubstituted thiosemicarbazones and 2-amidinothiosemicarbazones, for their tuberculostatic potential. nih.govnih.gov

Studies on these pyridine derivatives have shown that certain structural modifications can lead to significant inhibitory activity against both standard and drug-resistant strains of M. tuberculosis. nih.govnih.gov For example, some thiosemicarbazone derivatives of pyridine demonstrated potent growth inhibition of a standard M. tuberculosis strain with minimum inhibitory concentration (MIC) values as low as 2 µg/mL. nih.gov Furthermore, these compounds showed even higher activity against resistant strains compared to reference drugs. nih.gov While these findings highlight the promise of the pyridine scaffold in the development of new antituberculosis agents, specific research detailing the tuberculostatic activity of this compound itself is not extensively covered in the available literature.

Anticancer and Apoptosis-Inducing Properties

The sulfonamide moiety is a key component in a diverse range of pharmacological agents, and numerous structurally novel sulfonamide derivatives have demonstrated significant antitumor activity in both in vitro and in vivo studies. tum.derug.nl These compounds are recognized for their ability to inhibit cancer cell growth, disrupt the cell cycle, and induce programmed cell death, or apoptosis. nih.gov

In Vitro Cytotoxicity against Cancer Cell Lines

Derivatives containing the sulfonamide functional group have shown potent and selective antiproliferative effects against a variety of human cancer cell lines. rsc.org In vitro cytotoxicity assays are fundamental to identifying the anticancer potential of these compounds. nih.gov Studies on various sulfonamide derivatives have reported significant cytotoxic activity against cell lines originating from breast cancer (MCF-7, MDA-MB231), cervical cancer (HeLa), lung cancer (A549), and colon cancer (DLD-1, HT-29). nih.govrsc.orgnih.gov

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. While specific IC50 values for this compound are not detailed, the following table presents representative data for other sulfonamide derivatives, illustrating their cytotoxic efficacy against various cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Reported IC50 (µM) |

|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cervical Cancer | 7.2 ± 1.12 |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB231 | Breast Cancer | 4.62 ± 0.13 |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | Breast Cancer | 7.13 ± 0.13 |

| Coumarin-triazole sulfonamide conjugate | P. falciparum 3D7 | Malaria Parasite | 3.64 |

| mdpi.comnih.govrsc.orgtriazolo[4,3-a]pyridine-6-sulfonamide derivative | P. falciparum | Malaria Parasite | 2.24 |

Note: The data in this table is illustrative of the activity of the broader sulfonamide class of compounds and is based on findings for derivatives such as 2,5-Dichlorothiophene-3-sulfonamide and others. niscpr.res.innih.govnih.gov It does not represent direct testing results for this compound.

Mechanisms of Antitumor Action (e.g., cell cycle disturbance, apoptosis induction)

The anticancer effects of sulfonamide derivatives are attributed to a variety of action mechanisms. tum.derug.nl A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govsemanticscholar.org Research on novel 1,2,4-triazine (B1199460) sulfonamide derivatives has shown that they can induce apoptosis through both the extrinsic and intrinsic pathways, confirmed by the activation of key initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7). nih.govmdpi.com

In addition to apoptosis induction, sulfonamides can exert their antitumor effects by causing cell cycle arrest. rsc.orgtum.derug.nl Depending on the specific compound and cell type, these agents can halt the progression of the cell cycle at different phases. For example, some sulfonamides have been shown to cause cell cycle arrest in the G1 phase, while others lead to an accumulation of cells in the S or G2/M phases. rsc.orgrug.nlmdpi.com

Other documented mechanisms of antitumor action for the sulfonamide class include the disruption of microtubule assembly, which is crucial for mitosis, and the inhibition of key enzymes and signaling pathways involved in cancer progression and survival. tum.derug.nlnih.gov These targets can include carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases, highlighting the multifaceted roles of sulfonamides as anticancer agents. nih.gov

Structure Activity Relationship Sar and Computational Studies

Impact of Substitution Patterns on Biological Activity

The biological activity of 2-Chloropyridine-4-sulfonamide can be significantly modulated by altering the substitution patterns on the pyridine (B92270) ring and the sulfonamide nitrogen.

The position of the sulfonamide group on the pyridine ring is another crucial factor. In this compound, the sulfonamide group is at the 4-position. The relative positioning of the sulfonamide and the chlorine atom influences the molecule's dipole moment and its ability to fit into the binding pocket of a target enzyme. General SAR principles for sulfonamides indicate that the amino and sulfonyl groups on a benzene (B151609) ring are essential and should ideally be in a 1,4-position for optimal antibacterial activity. pharmacy180.com While this applies to sulfanilamide-type compounds, the principle of relative positioning of key functional groups is also relevant for pyridine sulfonamides. Shifting the sulfonamide group to the 3- or 5-position would alter the geometry of the molecule and likely lead to a different biological activity profile.

Modification of the sulfonamide nitrogen (N1) is a common strategy in medicinal chemistry to modulate the activity of sulfonamide drugs. In N1-substituted sulfonamides, the nature of the substituent can significantly impact the compound's physicochemical properties, such as acidity (pKa) and lipophilicity. Heterocyclic substituents on the N1 position often lead to highly potent derivatives. pharmacy180.com For instance, in a series of novel pharmacy180.comimist.mamdpi.comtriazolo[4,3-a]pyridine sulfonamides, the introduction of various aryl substituents on the sulfonamide nitrogen of a 2-chloropyridine-5-sulfonyl chloride scaffold resulted in compounds with potential antimalarial activity. mdpi.com

Interactive Table: Impact of N1-Substitution on the Activity of 2-Chloropyridine-5-sulfonamide Analogs mdpi.com

| Compound ID | N1-Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3d | 4-methoxyphenyl | 82 | 182-183 |

| 3e | 4-fluorophenyl | 73 | 202-203 |

Substitutions on the pyridine ring, in addition to the existing chlorine atom, would also be expected to influence activity. The introduction of electron-donating or electron-withdrawing groups at other positions on the ring would alter the electronic properties of the entire molecule, affecting its binding characteristics.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For sulfonamide inhibitors, the primary interaction often involves the coordination of the sulfonamide group with a zinc ion in the active site of metalloenzymes, such as carbonic anhydrases. The sulfonamide nitrogen and one of the sulfonyl oxygens typically form hydrogen bonds with amino acid residues in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For a series of this compound derivatives, a QSAR model could be developed by correlating their biological activities with various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A QSAR study on sulfonamide inhibitors of carbonic anhydrase II, for instance, used eigenvalue (EVA) descriptors derived from vibrational frequencies to build a predictive model. nih.gov Such a model for this compound analogs could help in identifying the key structural features that are most important for their biological activity and in designing new compounds with improved properties.

Virtual Screening and Library Design

The strategic use of computational tools in drug discovery has accelerated the identification and optimization of lead compounds. For derivatives of this compound, virtual screening and the design of compound libraries represent a important approach to exploring their therapeutic potential. This involves the in silico construction of large, diverse collections of molecules based on the core scaffold, followed by computational screening to predict their biological activity against specific targets.

A notable example of this strategy is the design and investigation of a virtual library of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment, with the aim of developing novel antimalarial agents. nih.gov In this study, the library was designed with three points of randomization to ensure a high degree of structural diversity. nih.gov The core structures were derived from either 2-chloropyridine-3-sulfonyl chloride or 2-chloropyridine-5-sulfonyl chloride, highlighting the utility of chloropyridine sulfonamide scaffolds in combinatorial library design. nih.govmdpi.com

The virtual library, comprising 1561 compounds, was subjected to virtual screening and molecular docking studies using falcipain-2, a crucial cysteine protease of Plasmodium falciparum, as the therapeutic target. nih.gov This computational approach allowed for the prioritization of a smaller, more manageable subset of compounds for chemical synthesis and biological evaluation. nih.gov From the initial virtual library, 25 compounds were selected as "hits" based on their predicted binding affinities and interaction patterns within the active site of falcipain-2. nih.gov

The subsequent synthesis and in vitro testing of these 25 selected compounds against P. falciparum validated the computational screening process. Several of the synthesized molecules exhibited promising antimalarial activity. nih.gov The findings from this research underscore the power of integrating virtual screening with library design to efficiently navigate the vast chemical space and identify novel bioactive compounds derived from the chloropyridine sulfonamide scaffold.

The table below summarizes the in vitro antimalarial activity of a selection of the synthesized nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine sulfonamides.

| Compound ID | Structure | IC₅₀ (µM) against P. falciparum |

| 1 | 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine-6-sulfonamide | 2.24 |

| 2 | 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 4.98 |

Preclinical Pharmacological Investigations

Pharmacokinetic Profile (Absorption, Distribution, Metabolism, Excretion)

Detailed preclinical pharmacokinetic data specifically for 2-Chloropyridine-4-sulfonamide is not extensively available in the public domain. However, the pharmacokinetic profile of sulfonamides as a class is generally well-understood. Most sulfonamides are readily absorbed orally and are widely distributed throughout the body. researchgate.net They are primarily metabolized by the liver and subsequently excreted by the kidneys. researchgate.net

The metabolic fate of structurally related 2-chloropyridine (B119429) derivatives has been investigated, providing insights into potential metabolic pathways for this compound. One significant metabolic route for 2-chloropyridines involves conjugation with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1. nih.gov This reaction proceeds via a nucleophilic aromatic substitution, where the chlorine atom is displaced by the thiol group of glutathione. researchgate.netnih.gov The efficiency of this conjugation is influenced by the electronic properties of other substituents on the pyridine (B92270) ring. nih.gov

Metabolite Identification and Synthesis

Based on the known metabolism of 2-chloropyridines, a primary metabolite of this compound is anticipated to be the corresponding glutathione conjugate. In this reaction, the chlorine atom at the 2-position of the pyridine ring is displaced by glutathione. nih.gov

The synthesis of such metabolites for analytical standard purposes would typically involve the reaction of this compound with glutathione under conditions that mimic physiological conjugation, or through chemical synthesis by reacting the parent compound with a suitable glutathione derivative. While specific synthesis protocols for the glutathione conjugate of this compound are not detailed in the available literature, general methods for the synthesis of glutathione conjugates are well-established.

Metabolic Stability in Biological Systems

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. For this compound, metabolic stability would largely be influenced by its susceptibility to hepatic enzymes, such as cytochrome P450s and conjugating enzymes like glutathione S-transferases.

A study on various 2-chloropyridine derivatives demonstrated that they can be metabolized by rat liver microsomes via glutathione conjugation. nih.gov The rate of this metabolic reaction is dependent on the nature and position of other substituents on the pyridine ring. nih.gov Electron-withdrawing groups can enhance the rate of this substitution reaction. nih.gov Therefore, the sulfonamide group at the 4-position of this compound is expected to influence its metabolic stability.

Mechanistic Studies of Biological Action

The biological action of this compound can be inferred from the well-established mechanisms of the sulfonamide class of compounds. Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.govnih.govpatsnap.comnih.gov This enzyme is crucial for the synthesis of folic acid in bacteria, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form dihydropteroate. nih.govnih.gov By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby preventing the synthesis of folic acid. nih.gov Folic acid is an essential precursor for the synthesis of nucleic acids, and its depletion halts bacterial growth and replication. wikipedia.org

Furthermore, some sulfonamide derivatives containing heterocyclic rings, such as pyridine, have been shown to act as inhibitors of carbonic anhydrases (CAs). nih.govmdpi.comnih.govmdpi.com Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Inhibition of specific CA isoforms has therapeutic applications in various conditions. Given its structure, this compound may also exhibit inhibitory activity against certain carbonic anhydrase isoforms.

Pharmacodynamics and Target Engagement

The primary pharmacodynamic effect of this compound, as a sulfonamide, is expected to be the inhibition of bacterial growth. The engagement of its primary target, dihydropteroate synthase (DHPS), leads to the depletion of folic acid and subsequent bacteriostasis. wikipedia.orgnih.gov The affinity of the sulfonamide for the bacterial DHPS active site determines its potency. Structural features of the sulfonamide, including the nature of the substituent on the sulfonamide nitrogen, can influence this binding affinity. nih.gov

In the context of potential carbonic anhydrase inhibition, the sulfonamide group of this compound would be the key pharmacophore for engaging the zinc ion within the active site of the enzyme. mdpi.commdpi.com The inhibitory potency and isoform selectivity would be determined by the interactions of the pyridine ring and its chloro-substituent with the surrounding amino acid residues in the active site. nih.gov

Analytical Methodologies for 2 Chloropyridine 4 Sulfonamide

Chromatographic Techniques

Chromatography is a cornerstone for separating 2-Chloropyridine-4-sulfonamide from complex mixtures, enabling its precise measurement and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of sulfonamides due to its sensitivity, efficiency, and versatility. researchgate.net Reversed-phase HPLC is the most common approach, employing a nonpolar stationary phase and a polar mobile phase. nih.govnih.gov

For the analysis of compounds structurally similar to this compound, C18 columns are frequently used. cabidigitallibrary.org The mobile phase typically consists of an aqueous component, often with a buffer like ammonium (B1175870) acetate (B1210297) or an acid such as formic or sulfuric acid, mixed with an organic solvent like acetonitrile (B52724) or methanol. sielc.comscitepress.orgsielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple analytes. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic pyridine (B92270) ring and sulfonamide group absorb UV light. sielc.commdpi.com The purity of related chloropyridine sulfonamide isomers has been successfully determined to be as high as 99.7% using HPLC. google.com

Table 1: Typical HPLC Conditions for Sulfonamide Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) cabidigitallibrary.org |

| Mobile Phase | Acetonitrile and Water (often with formic acid or ammonium acetate buffer) sielc.comscitepress.org |

| Elution | Isocratic or Gradient nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min sielc.comnih.gov |

| Detection | UV Absorbance (e.g., 220 nm, 254 nm, 275 nm) researchgate.netcabidigitallibrary.orgresearchgate.net |

| Column Temperature | 40 °C nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the highly sensitive and selective determination of sulfonamides. nih.gov This method combines the separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry. nih.gov

The analysis typically uses an electrospray ionization (ESI) source, most often in the positive ion mode, which generates abundant protonated molecules ([M+H]+) for sulfonamides. nih.gov Tandem mass spectrometry is then performed using modes like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). nih.govnih.gov In this process, the protonated molecule of the target compound is selected (precursor ion) and then fragmented through collision-induced dissociation (CID) to produce specific product ions. nih.gov Monitoring the transition of a specific precursor ion to a product ion provides excellent selectivity and allows for quantification at very low levels, with limits of detection often in the ng/g or µg/kg range. nih.govnih.gov This technique is robust enough for the analysis of sulfonamides in various complex matrices, including food products and environmental samples. usda.govepa.gov

Table 2: Representative LC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Typical Setting |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Spray Voltage | 5500 V nih.gov |

| Vaporizer Temperature | 550 °C nih.gov |

| Precursor Ion | [M+H]+ |

| Collision Gas | Argon mdpi.com |

| Common Fragments | Loss of SO2, cleavage of the S-N bond nih.govduke.edu |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide critical data for confirming the identity of this compound.

In the ¹H NMR spectrum, the protons on the pyridine ring would appear as distinct signals in the aromatic region, typically between 6.5 and 8.5 ppm. researchgate.net The proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet at a downfield chemical shift, often between 8.78 and 11.03 ppm. researchgate.netrsc.org In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would show signals in the aromatic region, generally between 111 and 161 ppm. rsc.org The specific chemical shifts and coupling constants of the pyridine protons would confirm the substitution pattern of the chloro and sulfonamide groups.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Pyridine H | ~7.0 - 8.5 | Doublet, Singlet |

| Sulfonamide NH₂ | ~8.5 - 11.0 | Singlet |

| ¹³C NMR | ||

| Pyridine C | ~110 - 160 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the sulfonamide and chloropyridine moieties.

Key vibrational frequencies include the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (νas(SO₂) and νs(SO₂)), which are typically strong and appear in the regions of 1320-1313 cm⁻¹ and 1155-1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide group would be observed in the range of 3350-3230 cm⁻¹. rsc.org Additionally, vibrations associated with the C=C and C-N bonds of the pyridine ring would be present in the 1600-1400 cm⁻¹ region. researchgate.netnih.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (NH) | N-H Stretch | 3350 - 3230 rsc.org |

| Pyridine Ring (C=C) | C=C Stretch | 1594 - 1588 rsc.org |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1320 - 1313 rsc.org |

| Sulfonyl (SO₂) | Symmetric Stretch | 1155 - 1143 rsc.org |

| Sulfonamide (S-N) | S-N Stretch | 914 - 895 rsc.org |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₅H₅ClN₂O₂S), the expected monoisotopic mass is approximately 191.97 Da. uni.lu

In positive-ion ESI-MS, the compound would primarily be observed as its protonated molecule [M+H]⁺ at an m/z of approximately 192.98. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be detected. uni.lu Tandem MS (MS/MS) experiments can be performed to study its fragmentation patterns. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂), which corresponds to a loss of approximately 64 Da. nih.govduke.edu

Table 5: Predicted Mass-to-Charge Ratios (m/z) for this compound Ions

| Ion Species | Formula | Predicted m/z |

| Protonated Molecule [M+H]⁺ | [C₅H₆ClN₂O₂S]⁺ | 192.98331 uni.lu |

| Sodium Adduct [M+Na]⁺ | [C₅H₅ClN₂O₂SNa]⁺ | 214.96525 uni.lu |

| Deprotonated Molecule [M-H]⁻ | [C₅H₄ClN₂O₂S]⁻ | 190.96875 uni.lu |

| Molecular Ion [M]⁺ | [C₅H₅ClN₂O₂S]⁺ | 191.97548 uni.lu |

Crystallographic Characterization

Crystallographic studies are essential for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal lattice. This information provides insights into molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding. For sulfonamide derivatives, these studies often reveal complex hydrogen-bonding networks that influence the solid-state structure and physical properties of the compound.

Although specific experimental data for this compound is unavailable, general principles of crystallographic analysis would be employed for its characterization. A suitable single crystal would be grown and subjected to X-ray diffraction. The resulting diffraction pattern would be analyzed to determine the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal. Further refinement of the data would yield precise atomic coordinates, bond lengths, and bond angles.

Without experimental data, a detailed discussion of the molecular packing, hydrogen bonding patterns, and other supramolecular features of this compound remains speculative. Such an analysis would be contingent on a dedicated crystallographic investigation of the compound.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The advancement of 2-chloropyridine-4-sulfonamide as a versatile chemical scaffold is contingent on the development of efficient and diverse synthetic methodologies. While traditional methods involving the reaction of primary or secondary amines with sulfonyl chlorides are established, there is considerable room for innovation. eurjchem.com Future research should focus on creating more streamlined, high-yield, and environmentally benign synthetic routes.

Key areas for exploration include:

One-Pot Reactions: Developing one-pot syntheses, such as the diazotization of aminopyridines followed by reaction with a sulfur source and chlorinating agent, could significantly improve efficiency by reducing intermediate isolation steps. nih.gov

Catalyst-Driven Processes: The use of novel catalysts, such as quinoline-based dendrimer-like ionic liquids, could enable reactions under milder conditions, potentially improving yields and reducing byproducts. researchgate.net Palladium-catalyzed cross-coupling reactions also present a viable alternative for constructing the sulfonamide linkage. eurjchem.com

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher purity products.

Microwave-Assisted Synthesis: This technique has the potential to accelerate reaction times and improve yields in the synthesis of pyridine (B92270) derivatives fused with sulfonamide moieties. nih.gov

By expanding the synthetic toolkit, chemists can more readily access a wider array of derivatives for biological screening.

Development of More Potent and Selective Analogues

A primary goal of future research is the rational design and synthesis of this compound analogues with enhanced potency and selectivity for specific biological targets. The pyridine and sulfonamide groups both offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Strategic approaches for analogue development include:

Hybrid Molecule Design: Creating hybrid compounds that incorporate other known pharmacophores alongside the this compound core can lead to multi-target agents or compounds with novel mechanisms of action. nih.govmdpi.commdpi.com For example, integrating moieties known to interact with specific enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) could yield potent anticancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on both the pyridine ring and the sulfonamide nitrogen is crucial. For instance, studies on related pyridine sulfonamides have shown that different aryl groups attached to the sulfonamide can significantly impact biological activity, such as antimalarial efficacy. mdpi.com

Bioisosteric Replacement: Replacing the chlorine atom or other functional groups with bioisosteres can modulate activity, improve metabolic stability, and reduce potential toxicity.

The following table summarizes examples of modifications made to related pyridine sulfonamide scaffolds and their resulting biological activities, providing a blueprint for future analogue design.

| Scaffold Modification | Target/Activity | Reference |

| Addition of nih.govgoogle.comnih.govtriazolo ring | Antimalarial (Falcipain-2 inhibitor) | mdpi.com |

| Hybridization with other moieties | Anticancer (VEGFR-2 inhibitor) | nih.gov |

| Fusion with pyrazolo[4,3-c]pyridine | Carbonic Anhydrase Inhibition | nih.gov |

| Incorporation of benzothiazole/benzimidazole | Antiviral, Antimicrobial | acs.org |

Advanced Preclinical Development and in vivo Studies

A significant gap in the current understanding of this compound and its analogues is the lack of comprehensive preclinical and in vivo data. While in vitro assays are essential for initial screening, they cannot predict a compound's behavior in a complex biological system. Future research must prioritize advancing promising analogues into preclinical models.

Critical areas for investigation include:

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of novel analogues are essential. Research on related structures has shown that modifications, such as the addition of a methyl sulfonamide substituent, can significantly improve pharmacokinetic properties crucial for oral administration. Comparative pharmacokinetic studies of different sulfonamides can also inform the selection of lead candidates. nih.gov

In vivo Efficacy Models: Once a primary biological activity is confirmed, analogues must be tested in relevant animal models of disease, such as xenograft models for cancer or infection models for antimicrobial candidates. google.com

Toxicology Studies: A thorough evaluation of the potential toxicity of lead compounds is necessary. This includes acute toxicity studies and, for promising candidates, more extensive repeated-dose toxicity and carcinogenicity studies.

The transition from in vitro to in vivo studies is a critical step in the drug development pipeline and represents a major research frontier for this class of compounds.

Investigation of Combination Therapies

Combination therapy, which utilizes multiple therapeutic agents to target different pathways, is a cornerstone of modern medicine, particularly in oncology. nih.gov As analogues of this compound are developed with specific biological activities, a logical next step is to explore their efficacy in combination with existing drugs.

Future research should explore:

Synergistic Effects: Investigating whether these compounds can act synergistically with standard-of-care agents to enhance therapeutic efficacy. For example, if an analogue shows anticancer properties, it could be combined with traditional chemotherapeutics like doxorubicin. mdpi.com

Overcoming Drug Resistance: Exploring the potential of these compounds to overcome resistance mechanisms to existing therapies. Sulfonamides have been investigated for their ability to inhibit ABC transporters, which are involved in multidrug resistance. mdpi.com

Multi-Targeted Approaches: If an analogue is found to inhibit a specific target, such as a protein kinase, it could be combined with another agent that targets a different node in the same or a parallel signaling pathway. nih.gov

The investigation of combination therapies could significantly broaden the therapeutic applicability of novel this compound derivatives.

Elucidation of Unexplored Biological Activities

The sulfonamide functional group is a well-known pharmacophore present in a wide array of drugs with diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. nih.govopenaccesspub.orgmdpi.com Similarly, the pyridine ring is a privileged scaffold in medicinal chemistry. rsc.org The full biological spectrum of this compound itself, however, remains largely uncharacterized.

A crucial future direction is the systematic screening of this compound and its derivatives against a broad range of biological targets to uncover novel therapeutic applications. Potential activities to investigate include:

Enzyme Inhibition: Screening against panels of therapeutically relevant enzymes, such as kinases (e.g., VEGFR-2), carbonic anhydrases, and proteases. nih.govnih.gov

Antimicrobial Activity: Evaluating activity against a wide range of bacterial and fungal pathogens, including drug-resistant strains. nih.govnih.gov

Antiviral Potential: Testing against various viruses, as many heterocyclic sulfonamides have shown promise as antiviral agents. mdpi.com

Antidiabetic Properties: Investigating effects on targets relevant to metabolic diseases, such as α-amylase and α-glucosidase inhibition. eurjchem.comrsc.org

Antiproliferative Effects: Screening against diverse human cancer cell lines to identify potential anticancer leads. nih.gov

This broad-based screening approach could reveal unexpected and valuable biological activities, opening up new avenues for drug development.

Application of Emerging Computational Tools

The integration of computational chemistry and bioinformatics is essential for modern, efficient drug discovery. These tools can guide synthetic efforts, predict biological activities, and provide insights into mechanisms of action, thereby saving time and resources.

Future research on this compound should leverage:

Molecular Docking and Virtual Screening: In silico docking studies can predict the binding modes of novel analogues within the active sites of target proteins, helping to prioritize compounds for synthesis and testing. nih.govnih.gov Virtual screening of large compound libraries can identify new potential hits based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features with biological activity, providing a predictive tool for designing more potent compounds. researchgate.net

ADMET Prediction: In silico tools can predict the ADME and toxicity properties of virtual compounds, allowing researchers to filter out molecules with unfavorable profiles early in the discovery process. nih.govnih.gov

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the structural and electronic properties of the molecules, which can be correlated with their reactivity and biological activity.

By embracing these computational approaches, the design-synthesize-test cycle can be significantly accelerated, leading to the more rapid identification of promising drug candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。